

6-Bromohexylamine Hydrobromide chemical properties

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Compound of Interest

Compound Name: 6-Bromohexylamine
Hydrobromide

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An In-depth Technical Guide to **6-Bromohexylamine Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, representative experimental protocols, and potential applications of **6-Bromohexylamine Hydrobromide**. The information is intended to support laboratory research and development activities.

Core Chemical Properties

6-Bromohexylamine hydrobromide is a bifunctional organic compound featuring a primary amine and a terminal alkyl bromide. This structure makes it a valuable reagent in organic synthesis, particularly for introducing a 6-aminoethyl spacer into molecules. Its properties are summarized below.

Property	Value	Reference
CAS Number	14502-76-2	[1][2]
Molecular Formula	C ₆ H ₁₅ Br ₂ N	[2]
Molecular Weight	261.00 g/mol	[3][4]
Melting Point	142-144 °C	[1][3]
Physical Form	Solid	
IUPAC Name	6-bromohexan-1-amine;hydrobromide	[4]
Storage Conditions	Hygroscopic; store under inert atmosphere at 2-8°C or in a -20°C freezer.	[1]
InChI Key	YVSSXFHBAIZVEW-UHFFFAOYSA-N	

Safety and Handling

6-Bromohexylamine hydrobromide is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). It may also be harmful if swallowed and is considered toxic to aquatic life with long-lasting effects[5][6].
- Precautionary Statements: Standard precautions for handling chemical irritants should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[6]. For detailed handling and disposal information, consult the full Safety Data Sheet (SDS) from the supplier[5][6].

Representative Experimental Protocols

While specific, peer-reviewed synthesis and analysis protocols for **6-Bromohexylamine Hydrobromide** are not readily available in the provided search results, the following sections describe general, representative methodologies based on standard organic chemistry techniques for analogous compounds[7].

Hypothetical Synthesis Protocol

The synthesis of **6-Bromohexylamine Hydrobromide** could be achieved from 6-amino-1-hexanol via bromination.

Objective: To synthesize **6-Bromohexylamine Hydrobromide** from 6-amino-1-hexanol.



Materials:

- 6-amino-1-hexanol
- 48% Hydrobromic acid (HBr)
- Acetone (for washing)
- Round-bottom flask with reflux condenser
- Heating mantle
- Stir bar
- Beaker and ice bath
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a stir bar and reflux condenser, combine 6-amino-1-hexanol with an excess (e.g., 2.5 equivalents) of 48% aqueous hydrobromic acid.
- Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) to ensure complete conversion of the hydroxyl group to a bromide.

- After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
- Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold acetone to remove residual acid and organic impurities[7].
- Dry the purified **6-Bromohexylamine Hydrobromide** product under vacuum to yield a crystalline solid.

Quality Control and Characterization Workflow

To confirm the identity and purity of the synthesized product, a standard analytical workflow involving spectroscopic methods would be employed.

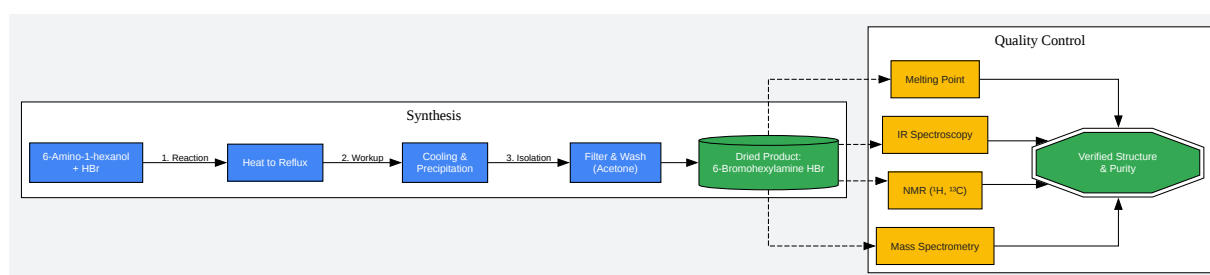
Workflow Steps:

- Melting Point Analysis: Determine the melting point of the product and compare it to the literature value (142-144 °C) as a preliminary check of purity[1][3].
- Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect to see N-H stretching vibrations from the ammonium group and C-H stretching from the alkyl chain. The absence of a broad O-H stretch would indicate the consumption of the starting material.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: This will provide information on the proton environment. One would expect distinct signals for the protons adjacent to the bromine atom (-CH₂-Br) and the ammonium group (-CH₂-NH₃⁺), as well as a complex multiplet for the central methylene groups of the hexyl chain.
 - ¹³C NMR: This spectrum will show the number of unique carbon environments. Six distinct signals would be expected for the six carbons of the hexyl chain.
- Mass Spectrometry (MS): While the hydrobromide salt can be challenging for some MS techniques, analysis of the free amine (after neutralization) would show a characteristic

isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, for ^{79}Br and ^{81}Br)[8].

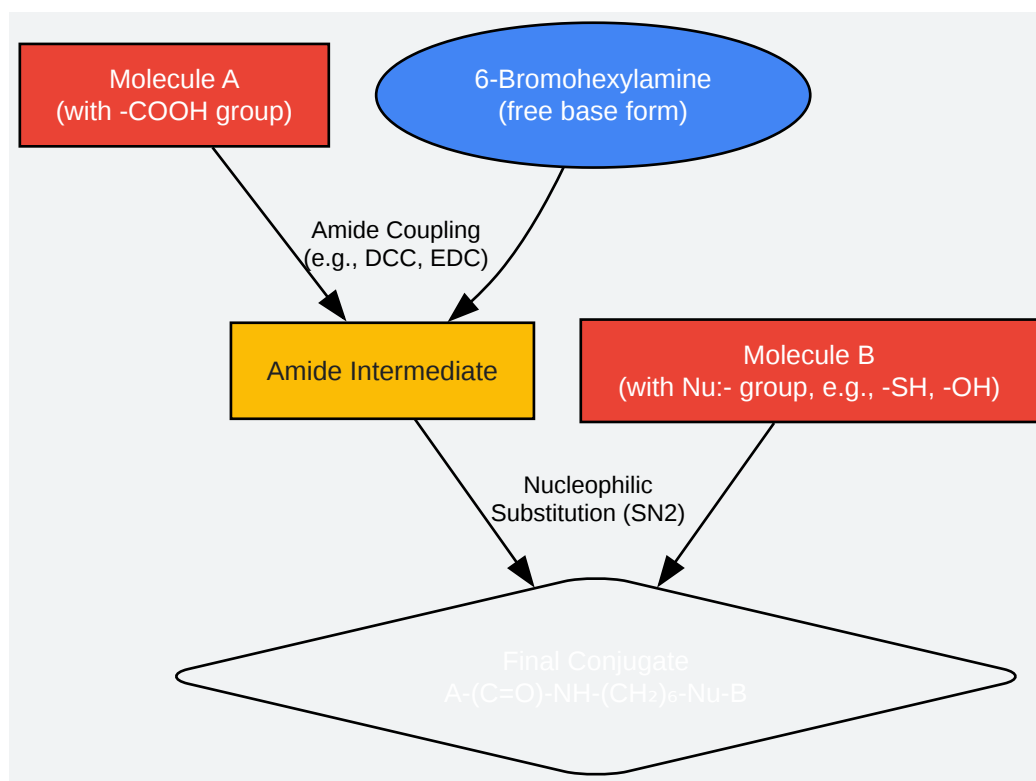
Visualized Workflows and Applications

The following diagrams illustrate the logical flow of synthesis and a potential application of **6-Bromohexylamine Hydrobromide** as a chemical linker.



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Caption: A logical workflow for the synthesis and subsequent characterization of **6-Bromohexylamine Hydrobromide**.



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Caption: Reaction scheme showing 6-Bromohexylamine as a bifunctional linker for conjugating two molecules.

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